2,3,6-Trichloro-7-fluoroquinoxaline
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Overview
Description
2,3,6-Trichloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H2Cl3FN2 . It is a light-red to brown solid with a molecular weight of 251.472 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trichloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Physical And Chemical Properties Analysis
2,3,6-Trichloro-7-fluoroquinoxaline has a molecular weight of 251.5 g/mol . It is a light-red to brown solid .Scientific Research Applications
Synthesis of New Quinoxaline Derivatives : A study by Maichrowski et al. (2013) demonstrated the synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. These derivatives showed potential antimalarial activity [Maichrowski et al., 2013].
Development of Synthetic Routes : Baek and Harris (2005) developed an improved synthetic route for phenylquinoxaline monomers, crucial in the synthesis of polyphenylquinoxaline (PPQ) monomers [Baek & Harris, 2005].
Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, commonly used as antibacterials, observing heterolytic defluorination and generation of aryl cations in solution [Fasani et al., 1999].
Pharmacology in Veterinary Medicine : Martinez et al. (2006) reviewed the use of fluoroquinolones, synthetic antimicrobial agents containing a fluorine molecule at the 6-position of the basic quinolone nucleus, in veterinary medicine [Martinez et al., 2006].
Synthesis and Antibacterial Activity of N-Piperazinyl Quinolone Derivatives : A study by Mirzaei and Foroumadi (2000) focused on the synthesis of new N-piperazinyl quinolone derivatives with 5-chloro-2-theinyl group and evaluated their in vitro antibacterial activity [Mirzaei & Foroumadi, 2000].
Nucleophilic Substitution Reactions : Zhang et al. (2006) prepared a small library of 6-aminoquinoxalines by nucleophilic substitution of 6-fluoroquinoxaline, finding some compounds to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [Zhang et al., 2006].
UHPLC Determination of Besifloxacin Enantiomers : Ramisetti et al. (2017) studied UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, a fluoroquinolone, on a Chiralpak IE-3 column [Ramisetti et al., 2017].
Direct Determination in Pharmaceuticals and Blood Serum : Samanidou et al. (2003) developed a method for the quantitative determination of fluoroquinolone antimicrobial agents, including norfloxacin and ciprofloxacin, in pharmaceuticals and blood serum [Samanidou et al., 2003].
Fluoroquinolones in Structures and Mechanisms of Action : Wolfson and Hooper (1985) reviewed the structures, mechanisms of action and resistance, and spectra of activity of fluoroquinolones in vitro [Wolfson & Hooper, 1985].
Synthesis and Properties of Star-Branched Phenylquinoxaline Oligomers : Ooi et al. (2000) aimed to prepare phenylquinoxaline oligomers that could be thermally crosslinked to solvent-resistant resins [Ooi et al., 2000].
Future Directions
Quinoxaline derivatives, such as 2,3,6-Trichloro-7-fluoroquinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds, with potential applications in antitubercular and anticancer therapies .
properties
IUPAC Name |
2,3,6-trichloro-7-fluoroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYATAUOZJAIEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709064 |
Source
|
Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-7-fluoroquinoxaline | |
CAS RN |
1217303-10-0 |
Source
|
Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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